1-(5,5-Diethoxypentyloxymethyl)adamantane
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Overview
Description
1-(5,5-Diethoxypentyloxymethyl)adamantane is a chemical compound belonging to the adamantane family. It is characterized by its unique structure, which includes an adamantane core with a 5,5-diethoxypentyloxymethyl substituent. This compound has a molecular formula of C20H36O3 and a molecular weight of 324.50 g/mol .
Preparation Methods
The synthesis of 1-(5,5-Diethoxypentyloxymethyl)adamantane typically involves the reaction of adamantane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-(5,5-Diethoxypentyloxymethyl)adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced adamantane derivatives.
Scientific Research Applications
1-(5,5-Diethoxypentyloxymethyl)adamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(5,5-Diethoxypentyloxymethyl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and immune responses .
Comparison with Similar Compounds
1-(5,5-Diethoxypentyloxymethyl)adamantane can be compared with other adamantane derivatives, such as amantadine and memantine. These compounds share a similar adamantane core but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist properties.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(5,5-diethoxypentoxymethyl)adamantane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-3-22-19(23-4-2)7-5-6-8-21-15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,3-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWISUXRAUTNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCOCC12CC3CC(C1)CC(C3)C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611771 |
Source
|
Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-30-8 |
Source
|
Record name | 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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